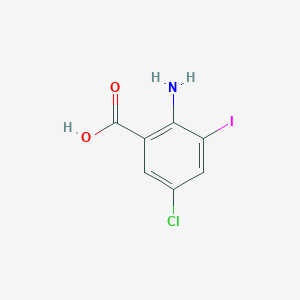

2-Amino-5-chloro-3-iodobenzoic acid

Description

The exact mass of the compound 2-Amino-5-chloro-3-iodobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-5-chloro-3-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-chloro-3-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chloro-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRDUSOUTARJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64724-23-8 | |

| Record name | 2-Amino-5-chloro-3-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-Amino-5-chloro-3-iodobenzoic acid

Technical Monograph: Physicochemical Profiling of 2-Amino-5-chloro-3-iodobenzoic Acid

Executive Summary

2-Amino-5-chloro-3-iodobenzoic acid (CAS 64724-23-8) represents a highly specialized halogenated anthranilic acid scaffold used critically in the synthesis of bioactive heterocycles.[1][2][3][4][5][6] Distinguished by its dense functionalization—an ortho-amino carboxylic acid core flanked by bulky iodine and chlorine atoms—this compound serves as a pivotal building block for cholesteryl ester transfer protein (CETP) inhibitors, aminoquinazolines, and neurokinin-1 receptor antagonists.[6] This guide provides a rigorous analysis of its physicochemical constants, synthetic pathways, and spectral fingerprints to support high-precision drug development workflows.[6]

Molecular Identity & Structural Architecture

The structural uniqueness of this compound lies in the 3-iodo substituent.[6] Positioned ortho to the amino group, the iodine atom exerts significant steric pressure, twisting the amino group out of planarity with the benzene ring, while simultaneously offering a "sigma-hole" for halogen bonding interactions in protein binding pockets.[6]

Table 1: Chemical Identifiers

| Parameter | Data |

|---|---|

| IUPAC Name | 2-Amino-5-chloro-3-iodobenzoic acid |

| CAS Registry Number | 64724-23-8 |

| Molecular Formula | C₇H₅ClINO₂ |

| Molecular Weight | 297.48 g/mol |

| SMILES | NC1=C(I)C=C(Cl)C=C1C(=O)O |

| InChI Key | VJRDUSOUTARJDM-UHFFFAOYSA-N |[1][2][3][6]

Electronic & Steric Analysis

-

Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the amine nitrogen and the carbonyl oxygen of the carboxylic acid.[6] This interaction stabilizes the molecule but lowers the nucleophilicity of the amine, requiring forcing conditions for subsequent acylation or cyclization reactions.[6]

-

Halogen Effects:

-

C5-Chlorine: Electron-withdrawing (inductive), deactivating the ring towards electrophilic attack but activating the C-Halogen bond for metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).[6]

-

C3-Iodine: Highly polarizable and labile.[6] It is the primary site for Sonogashira or Heck couplings, allowing the construction of fused ring systems like indoles or quinazolines.[6]

-

Thermodynamic & Physical Constants

Accurate physicochemical data is essential for process scale-up and formulation.[6] The high melting point reflects the compound's tendency to form strong intermolecular hydrogen networks (dimers) in the solid state.[6]

Table 2: Physicochemical Properties

| Property | Value / Range | Notes |

|---|---|---|

| Physical State | Solid Powder | Typically off-white to pale yellow/brown due to trace iodine liberation.[6] |

| Melting Point | 246 – 247 °C | Decomposes upon melting.[6] High lattice energy driven by zwitterionic character.[6] |

| Boiling Point | ~390.6 °C (Predicted) | Theoretical value; compound degrades (decarboxylation) before boiling at atm pressure.[6] |

| Density | 2.15 ± 0.06 g/cm³ | High density attributed to the heavy iodine atom (Atomic Mass ~127).[6] |

| pKa (Acid) | 4.22 ± 0.10 (Predicted) | Carboxylic acid proton.[6][7] Slightly more acidic than benzoic acid due to electron-withdrawing halogens.[6] |

| pKa (Base) | ~2.0 (Estimated) | Conjugate acid of the amine.[6] Significantly suppressed basicity due to ortho-I and para-Cl effects.[6] |

| LogP | 2.89 (Methyl Ester) | The free acid is less lipophilic but retains significant membrane permeability potential.[6] |

Synthetic Utility & Reaction Network

The synthesis of 2-Amino-5-chloro-3-iodobenzoic acid typically proceeds via electrophilic iodination of the commercially available 2-amino-5-chlorobenzoic acid.[6] The amino group directs the incoming iodine electrophile to the ortho position (C3).[6]

Primary Synthetic Route[6]

-

Starting Material: 2-Amino-5-chlorobenzoic acid.[1][2][5][6][8]

-

Reagents: Iodine Monochloride (ICl) in Acetic Acid or

/ -

Mechanism: Electrophilic Aromatic Substitution (EAS).[6]

-

Purification: Recrystallization from ethanol/water to remove regioisomers (though C3 is highly favored).[6]

Downstream Applications

This scaffold is a "linchpin" intermediate.[6] The C3-Iodine allows for carbon-carbon bond formation, while the amino-acid motif allows for heterocycle formation (e.g., quinazolinones).[6]

Figure 1: Synthetic pathway and downstream pharmaceutical applications of the target compound.

Spectral Fingerprinting

Validation of the compound's identity requires careful analysis of NMR and MS data, particularly to distinguish it from the 3-chloro-5-iodo isomer.[6]

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

Coupling Constant: The meta-coupling (

) between H4 and H6 is characteristic (~2.0 - 2.5 Hz).[6]

Mass Spectrometry (MS)

-

Isotope Pattern: The presence of one Chlorine (

/ -

Fragmentation: Loss of -OH (M-17) and decarboxylation (M-44) are common fragmentation pathways in ESI- modes.[6]

Handling, Stability & Safety

-

Light Sensitivity: Iodine-carbon bonds are photosensitive.[6] The compound must be stored in amber vials to prevent photolytic deiodination, which turns the solid purple/brown.[6]

-

Storage: Keep at 2-8°C under an inert atmosphere (Argon/Nitrogen) to maximize shelf life.

-

Safety Profile:

References

-

ChemicalBook. (2025).[6] 2-Amino-5-chloro-3-iodobenzoic acid Properties and Melting Point. Retrieved from

-

ChemSrc. (2025).[6] Physicochemical Data for Benzoic Acid Derivatives. Retrieved from

-

Google Patents. (2006).[6] WO2006013048A1 - Indole, indazole or indoline derivatives as CETP inhibitors.[6] Retrieved from

-

PubChem. (2025).[6] Compound Summary: 2-Amino-5-chloro-3-methylbenzoic acid (Analogous Structural Data).[6] Retrieved from

Sources

- 1. 2-amino-5-chloro-3-iodobenzoic acid 95% | CAS: 64724-23-8 | AChemBlock [achemblock.com]

- 2. CN104507933B - æ°¨åºå¹åååå¡å¶å¹¶å§å¶è¡çç© - Google Patents [patents.google.com]

- 3. methyl 2-amino-5-chloro-3-iodobenzoate | CAS#:289039-84-5 | Chemsrc [chemsrc.com]

- 4. 2-氨基-5-氯-3-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. esdmedikal.com [esdmedikal.com]

- 6. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-AMINO-5-CHLORO-3-IODOBENZOIC ACID CAS#: 64724-23-8 [m.chemicalbook.com]

- 8. 2-Amino-5-chloro-3-methylbenzoic acid | CAS#:20776-67-4 | Chemsrc [chemsrc.com]

- 9. pure-synth.com [pure-synth.com]

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-chloro-3-iodobenzoic acid

Introduction

2-Amino-5-chloro-3-iodobenzoic acid is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted anthranilic acid, it serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and functional dyes. Its unique substitution pattern—featuring an electron-donating amino group, a deactivating but ortho-, para-directing chloro group, a bulky iodo group, and an electron-withdrawing carboxyl group—offers multiple reactive sites for further chemical modification. This guide provides a comprehensive overview of a logical and efficient pathway for the synthesis of this valuable compound, grounded in established principles of organic chemistry. We will delve into the strategic rationale behind the chosen pathway, provide detailed experimental protocols, and discuss the critical aspects of regioselectivity that govern the reaction's success.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests that the most direct approach involves the regioselective iodination of a readily available precursor. The primary disconnection is the Carbon-Iodine bond, leading back to 2-amino-5-chlorobenzoic acid. This precursor is strategically advantageous as the existing substituents are expected to direct the incoming electrophile (iodine) to the desired C3 position.

The overall synthetic strategy is therefore a two-stage process:

-

Synthesis of the Key Precursor: Preparation of 2-amino-5-chlorobenzoic acid.

-

Regioselective Iodination: Introduction of the iodine atom at the C3 position to yield the final product.

Caption: Retrosynthetic pathway for 2-amino-5-chloro-3-iodobenzoic acid.

Synthesis of Key Precursor: 2-Amino-5-chlorobenzoic acid

While 2-amino-5-chlorobenzoic acid is commercially available, a robust synthesis from inexpensive starting materials is essential for large-scale applications. A reliable method begins with o-chlorobenzoic acid, proceeding through a nitration followed by a reduction.[1]

Stage 1: Nitration of o-Chlorobenzoic Acid

The initial step is the electrophilic nitration of o-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid. The chloro group is an ortho-, para-director, while the carboxylic acid is a meta-director. Both substituents direct the incoming nitro group to the C5 position, resulting in excellent regioselectivity.

Sources

Technical Guide: Molecular Structure & Synthesis of 2-Amino-5-chloro-3-iodobenzoic Acid

The following technical guide provides an in-depth structural and synthetic analysis of 2-Amino-5-chloro-3-iodobenzoic acid , a critical halogenated anthranilic acid derivative used as a scaffold in medicinal chemistry.

Executive Summary

Compound Identity: 2-Amino-5-chloro-3-iodobenzoic acid

CAS Registry Number: 64724-23-8

Molecular Formula: C

2-Amino-5-chloro-3-iodobenzoic acid is a poly-functionalized aromatic building block characterized by the presence of three distinct reactive handles: a nucleophilic amino group, an electrophilic carboxylic acid, and two halogen substituents (chlorine and iodine) with differentiated reactivity profiles. It serves as a pivotal intermediate in the synthesis of fused heterocycles, particularly quinazolinones and fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs), and is increasingly relevant in the design of protein kinase inhibitors.

Molecular Architecture & Electronic Landscape

Connectivity and Substitution Pattern

The molecule is based on an anthranilic acid (2-aminobenzoic acid) core. The substitution pattern is defined as follows:

-

Position 1: Carboxylic Acid (-COOH)

-

Position 2: Amino Group (-NH

)

This specific arrangement creates a "push-pull" electronic system. The amino group (strongly electron-donating) activates the ring, while the halogen atoms and carboxyl group (electron-withdrawing) modulate the electron density.

Intramolecular Hydrogen Bonding

A defining structural feature of this molecule is the Resonance-Assisted Hydrogen Bond (RAHB) . The amino proton acts as a donor to the carbonyl oxygen of the adjacent carboxylic acid.

-

Interaction: N-H

O=C -

Effect: This interaction planarizes the molecule, locking the carboxyl group into a specific conformation relative to the benzene ring. This reduces the basicity of the amine and increases the lipophilicity of the molecule by masking polar groups, a critical factor for membrane permeability in drug design.

Steric Crowding and Halogen Bonding

The iodine atom at Position 3 is sterically significant (Van der Waals radius

-

Ortho-Effect: The bulky iodine atom forces the amino group to adopt a conformation that maximizes the N-H

O=C interaction while minimizing steric clash with the iodine lone pairs. -

Sigma-Hole: The iodine atom exhibits a "sigma-hole"—a region of positive electrostatic potential along the C-I bond axis. This allows the molecule to participate in halogen bonding , acting as a Lewis acid in supramolecular assemblies or protein-ligand interactions.

Visualization: Structural Interactions

The following diagram illustrates the connectivity and key intramolecular forces.

Caption: Structural connectivity map highlighting the critical intramolecular hydrogen bond between the amino and carboxyl groups, and the steric influence of the iodine atom.

Synthetic Protocol

The synthesis of 2-Amino-5-chloro-3-iodobenzoic acid typically proceeds via the regioselective iodination of 2-amino-5-chlorobenzoic acid. The amino group directs the incoming electrophile (I

Reaction Scheme

Precursor: 2-Amino-5-chlorobenzoic acid (CAS: 635-21-2) Reagent: Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) Solvent: Glacial Acetic Acid (AcOH) or DMF Mechanism: Electrophilic Aromatic Substitution (EAS)

Step-by-Step Methodology

This protocol describes the ICl method, favored for its high atom economy and regioselectivity.

-

Dissolution: Dissolve 10.0 mmol of 2-amino-5-chlorobenzoic acid in 20 mL of glacial acetic acid. Ensure complete solubilization; mild heating (40°C) may be required.

-

Reagent Addition: Cool the solution to 15-20°C. Add 11.0 mmol (1.1 eq) of Iodine Monochloride (ICl) dropwise over 20 minutes.

-

Why: Slow addition prevents over-iodination or polymerization.

-

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1) or LC-MS.

-

Endpoint: Disappearance of the starting material peak.[7]

-

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 5% Sodium Thiosulfate (Na

S-

Why: Thiosulfate reduces unreacted iodine species, preventing oxidative degradation during workup.

-

-

Isolation: A precipitate will form. Filter the solid under vacuum.

-

Purification: Recrystallize the crude solid from Ethanol/Water or perform an acid-base extraction (dissolve in NaHCO

, wash with DCM, acidify aqueous layer with HCl to reprecipitate).

Synthesis Workflow Diagram

Caption: Operational workflow for the regioselective iodination of 2-amino-5-chlorobenzoic acid.

Characterization & Data Analysis

To validate the structure, researchers should look for the following spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)

The

-

Aromatic Region: Only two aromatic protons remain (H4 and H6).

-

H4: Appears as a doublet (d) around

7.8 - 8.0 ppm. It is deshielded by the adjacent Iodine and Chlorine. -

H6: Appears as a doublet (d) around

7.6 - 7.8 ppm. -

Coupling: The protons are meta to each other. Expect a small coupling constant (

Hz).

-

-

Labile Protons:

-

-COOH: Broad singlet, highly deshielded (

12.0 - 14.0 ppm). -

-NH

: Broad singlet, variable shift (

-

Physicochemical Properties

| Property | Value (Approx.) | Note |

| Physical State | Solid powder | Usually off-white to pale yellow |

| Melting Point | > 200°C (dec.)[8] | Decomposes upon melting; ester derivatives melt lower (~66-70°C) |

| pKa (Acid) | ~3.5 - 4.0 | Acid strength increased by electron-withdrawing Cl/I |

| LogP | ~2.9 | Moderately lipophilic due to halogens |

Applications in Drug Discovery[10][11]

Bioisosterism and Scaffold Utility

This molecule is a "privileged structure" in medicinal chemistry.

-

Kinase Inhibition: The halogenated anthranilic acid core mimics the adenine ring of ATP, allowing it to bind into the hinge region of protein kinases. The iodine atom can fill hydrophobic pockets (gatekeeper residues) to improve selectivity.

-

Metabolic Stability: The chlorine atom at position 5 blocks metabolic oxidation at the para position (relative to the amine), extending the half-life of derived drugs.

-

Synthetic Versatility:

-

Suzuki-Miyaura Coupling: The C-I bond is highly reactive toward palladium-catalyzed cross-coupling, allowing for the rapid attachment of aryl or heteroaryl groups at Position 3.

-

Cyclization: Condensation with formamide or urea yields quinazolinone derivatives, a class of compounds with broad biological activities (antiviral, anticancer).

-

References

-

PubChem. (2025).[9][10] 2-Amino-5-chloro-3-iodobenzoic acid Compound Summary. Retrieved from [Link]

-

ChemSrc. (2025).[3] 2-Amino-5-chloro-3-iodobenzoic acid Physicochemical Properties. Retrieved from [Link]

Sources

- 1. kemcal.com [kemcal.com]

- 2. 2-amino-5-chloro-3-iodobenzoic acid 95% | CAS: 64724-23-8 | AChemBlock [achemblock.com]

- 3. methyl 2-amino-5-chloro-3-iodobenzoate | CAS#:289039-84-5 | Chemsrc [chemsrc.com]

- 4. pure.korea.ac.kr [pure.korea.ac.kr]

- 5. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 6. Preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. 2-Amino-5-iodobenzoic acid 97 5326-47-6 [sigmaaldrich.com]

- 9. PubChemLite - 2-amino-4-chloro-5-iodobenzoic acid (C7H5ClINO2) [pubchemlite.lcsb.uni.lu]

- 10. 2-氨基-5-氯-3-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

2-Amino-5-chloro-3-iodobenzoic acid IUPAC name

Technical Whitepaper: Strategic Utilization of 2-Amino-5-chloro-3-iodobenzoic Acid in Heterocyclic Design

Executive Summary: The Scaffold Advantage

2-Amino-5-chloro-3-iodobenzoic acid (CAS 64724-23-8) is not merely a building block; it is a "linchpin" intermediate in medicinal chemistry. Its value lies in its tri-orthogonal functionality :

-

C1-Carboxyl & C2-Amino: A pre-organized motif for heterocycle formation (e.g., quinazolines, benzoxazinones).

-

C3-Iodine: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), kinetically distinct from the chlorine atom.

-

C5-Chlorine: A robust, less reactive halogen that survives initial coupling conditions, allowing for late-stage diversification.

This guide details the regioselective synthesis of this scaffold and its application in accessing privileged pharmacological space.

Chemical Profile & Physical Properties[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | 2-Amino-5-chloro-3-iodobenzoic acid |

| Common Name | 3-Iodo-5-chloroanthranilic acid |

| CAS Number | 64724-23-8 |

| Molecular Formula | C₇H₅ClINO₂ |

| Molecular Weight | 297.48 g/mol |

| Appearance | Tan to brown crystalline powder |

| Melting Point | 185–190 °C (Decomposition) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| pKa (Predicted) | Carboxyl: ~3.5 |

Synthetic Protocol: Regioselective Iodination

The synthesis of 2-amino-5-chloro-3-iodobenzoic acid presents a regiochemical challenge. The starting material, 2-amino-5-chlorobenzoic acid, has two open sites (C3 and C4). The amino group (strong activator) directs ortho/para. Since the para position (C5) is blocked by chlorine, the electrophilic iodination is directed to the ortho position (C3), despite the steric crowding between the amino and carboxyl groups.

Methodology: Iodine Monochloride (ICl) Electrophilic Substitution

Reagents:

-

Starting Material: 2-Amino-5-chlorobenzoic acid (1.0 eq)

-

Reagent: Iodine Monochloride (ICl) (1.1 eq)

-

Solvent: Glacial Acetic Acid (AcOH) or dilute HCl

-

Temperature: 20–25 °C (Strict control required)

Step-by-Step Protocol:

-

Dissolution: Dissolve 10.0 g (58.3 mmol) of 2-amino-5-chlorobenzoic acid in 100 mL of glacial acetic acid. Ensure complete solvation; mild heating (40 °C) may be required, then cool back to 20 °C.

-

Reagent Preparation: Prepare a solution of ICl (10.4 g, 64.1 mmol) in 20 mL of acetic acid. Note: ICl is corrosive; handle in a fume hood.

-

Addition: Add the ICl solution dropwise to the starting material over 30 minutes. Maintain the internal temperature between 20–25 °C. The reaction is exothermic.

-

Monitoring: Stir for 2 hours. Monitor via LC-MS or TLC (50% EtOAc/Hexane). The product is less polar than the starting material.

-

Quenching: Pour the reaction mixture into 500 mL of ice-cold water containing 1% sodium bisulfite (NaHSO₃) to quench unreacted iodine species.

-

Isolation: A tan precipitate will form.[1] Filter the solid under vacuum.[1]

-

Purification: Wash the cake with water (3 x 50 mL). Recrystallize from Ethanol/Water if purity is <95%.

Visualizing the Synthesis Workflow

Figure 1: Reaction workflow for the regioselective iodination of 2-amino-5-chlorobenzoic acid.

Divergent Reactivity & Applications[2]

The power of this molecule lies in the reactivity difference between the C-I and C-Cl bonds.

A. Orthogonal Cross-Coupling (Chemoselectivity)

The C-I bond (Bond Dissociation Energy ~65 kcal/mol) is significantly weaker than the C-Cl bond (~95 kcal/mol). This allows researchers to perform palladium-catalyzed couplings (Suzuki-Miyaura, Sonogashira) exclusively at the C3 position at room temperature or mild heat, leaving the C5-Cl intact for subsequent steps.

B. Heterocycle Construction (Quinazolines)

The 2-amino-benzoic acid motif is the classic precursor for quinazolin-4(3H)-ones, a scaffold ubiquitous in kinase inhibitors (e.g., EGFR inhibitors).

Experimental Example: Quinazoline Formation

-

Mix 2-amino-5-chloro-3-iodobenzoic acid with formamidine acetate (2.0 eq) in 2-methoxyethanol.

-

Reflux (120 °C) for 6 hours.

-

The result is 6-chloro-8-iodoquinazolin-4(3H)-one .

-

Significance: The resulting scaffold retains the halogen pattern, allowing for further library generation at the 8-position (formerly C3).

Visualizing the Divergent Pathway

Figure 2: Divergent synthetic utility showing chemoselective coupling vs. heterocyclic condensation.

Safety & Handling Protocol

-

Hazard Identification:

-

Iodine Monochloride (ICl): Causes severe skin burns and eye damage. Reacts violently with water.

-

Product: Irritant to eyes, respiratory system, and skin.

-

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine compounds can degrade/discolor upon UV exposure).

-

Waste Disposal: All aqueous waste containing iodine/iodide must be treated with sodium thiosulfate or bisulfite before disposal to prevent iodine vapor evolution.

References

-

ChemicalBook. (2025).[2] 2-Amino-5-chloro-3-iodobenzoic acid Properties and CAS 64724-23-8.[2][3][4] Retrieved from

-

Organic Syntheses. (1947). 5-Iodoanthranilic Acid Synthesis (Analogous Protocol). Org. Synth. 1947, 27, 45. Retrieved from

-

National Institutes of Health (PMC). (2010). Regioselective Iodination of Chlorinated Aromatic Compounds. PMC2955836. Retrieved from

-

AChemBlock. (2024).[5][6] Product Analysis: 2-amino-5-chloro-3-iodobenzoic acid. Retrieved from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-AMINO-5-CHLORO-3-IODOBENZOIC ACID | 64724-23-8 [chemicalbook.com]

- 3. kemcal.com [kemcal.com]

- 4. 2-amino-5-chloro-3-iodobenzoic acid 95% | CAS: 64724-23-8 | AChemBlock [achemblock.com]

- 5. researchgate.net [researchgate.net]

- 6. pure.korea.ac.kr [pure.korea.ac.kr]

A Technical Guide to the Analytical Characterization of 2-Amino-5-chloro-3-iodobenzoic Acid

This guide provides an in-depth technical overview of the analytical methodologies for the characterization of 2-Amino-5-chloro-3-iodobenzoic acid (CAS No. 64724-23-8), a key intermediate in pharmaceutical synthesis.[1][2][3][4] The structural complexity of this molecule, featuring an amino group, a carboxylic acid, and two different halogen substituents on an aromatic ring, necessitates a multi-technique approach for unambiguous identification and purity assessment. This document outlines field-proven protocols and expert insights for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), designed for researchers, quality control analysts, and drug development professionals.

Molecular Structure and Physicochemical Properties

2-Amino-5-chloro-3-iodobenzoic acid is a substituted anthranilic acid derivative. Its unique substitution pattern governs its chemical reactivity and is the basis for its utility in the synthesis of more complex molecules. A thorough understanding of its structure is the foundation for interpreting the spectral data presented herein.

| Property | Value | Source |

| CAS Number | 64724-23-8 | [2][3][4] |

| Molecular Formula | C₇H₅ClINO₂ | [1][2] |

| Molecular Weight | 297.48 g/mol | [1][2] |

| IUPAC Name | 2-amino-5-chloro-3-iodobenzoic acid | [4] |

| Purity (Typical) | >95% | [3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of 2-Amino-5-chloro-3-iodobenzoic acid in solution. Due to the limited availability of published spectra for this specific molecule, this section provides a detailed prediction and interpretation based on established principles of NMR and data from analogous substituted benzoic acids.[5][6][7]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the exchangeable protons of the amino and carboxylic acid groups. The analysis would typically be performed in a deuterated solvent like Dimethyl Sulfoxide (DMSO-d₆), which can accommodate both the acidic and basic functional groups and allows for the observation of labile protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and their signal is often broad due to hydrogen bonding and chemical exchange. |

| ~7.85 | Doublet (d) | 1H | H-6 | This proton is ortho to the electron-withdrawing iodine and meta to the electron-donating amino group. Its position is deshielded. It will appear as a doublet due to coupling with H-4. |

| ~7.60 | Doublet (d) | 1H | H-4 | This proton is ortho to the electron-withdrawing chlorine and ortho to the electron-donating amino group. It will appear as a doublet coupled to H-6. |

| ~5.5-6.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary significantly depending on concentration, temperature, and solvent. The signal is typically broad. |

Causality Behind Predictions: The electron-donating amino group tends to shield ortho and para protons, while the electron-withdrawing halogens and carboxylic acid group will deshield them. The predicted chemical shifts are an amalgamation of these competing effects, with reference to known spectra of similar halogenated and aminated benzoic acids.[6][7] The expected splitting pattern follows the n+1 rule for adjacent, non-equivalent protons.

Caption: Predicted ¹H-¹H coupling in the aromatic region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. Due to the lack of symmetry, seven distinct signals are expected.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C-7 (-COOH) | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield.[5][8] |

| ~150 | C-2 (-C-NH₂) | The carbon atom attached to the electron-donating amino group is shielded relative to other aromatic carbons but deshielded by the adjacent iodine. |

| ~140 | C-4 | This carbon is deshielded by the adjacent chlorine atom. |

| ~135 | C-6 | This carbon is deshielded by the adjacent iodine atom. |

| ~125 | C-5 (-C-Cl) | The carbon bearing the chlorine atom. |

| ~115 | C-1 | The carbon bearing the carboxylic acid group. |

| ~90 | C-3 (-C-I) | The carbon atom directly bonded to iodine experiences a strong shielding effect (the "heavy atom effect"). |

Self-Validating System: The combination of ¹H and ¹³C NMR data provides a robust, self-validating system. The number of signals in each spectrum corresponds to the number of unique proton and carbon environments. Advanced 2D NMR techniques, such as HSQC and HMBC, could be employed to definitively correlate each proton signal to its directly attached carbon and to neighboring carbons, respectively, confirming the assignments.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of 2-Amino-5-chloro-3-iodobenzoic acid and for quantifying it in reaction mixtures or formulations. Given its aromatic and polar nature, a reversed-phase HPLC method is the most appropriate choice.

Recommended HPLC Protocol

This protocol is designed to provide good retention, sharp peak shape, and efficient separation from potential impurities.

Experimental Workflow: HPLC Analysis

Caption: HPLC workflow for purity analysis.

Detailed HPLC Method Parameters

| Parameter | Recommended Condition | Justification |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | The nonpolar C18 stationary phase provides excellent retention for aromatic compounds.[9] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape.[9] |

| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |

| Gradient | 10% B to 90% B over 15 minutes | A gradient elution ensures that both polar and potential non-polar impurities are eluted within a reasonable time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection | UV-Vis Diode Array Detector (DAD) | Monitoring at multiple wavelengths (e.g., 254 nm for the aromatic ring and ~310 nm, a potential λmax due to the amino group) helps in peak tracking and purity assessment. |

| Sample Preparation | Dissolve in a 50:50 mixture of Mobile Phase A and Acetonitrile to a concentration of ~0.5 mg/mL. | Ensures solubility and compatibility with the mobile phase. |

Field-Proven Insights: Aryl amines can sometimes exhibit poor peak shape due to interactions with residual silanols on the silica support. The use of a high-purity, end-capped C18 column and an acidic mobile phase additive like TFA is crucial to mitigate these effects and achieve symmetrical peaks.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, providing definitive confirmation of the compound's identity via its molecular weight.

Recommended LC-MS Protocol

The LC method can be adapted from the HPLC protocol, with the critical change being the use of a volatile buffer system compatible with mass spectrometry.

Experimental Workflow: LC-MS Analysis

Caption: LC-MS workflow for molecular weight confirmation.

Detailed LC-MS Method Parameters

| Parameter | Recommended Condition | Justification |

| LC System | UHPLC or HPLC | Coupled directly to the mass spectrometer. |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Smaller dimension columns are often used in LC-MS to reduce solvent consumption and improve sensitivity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile buffer, ideal for ESI-MS as it does not form non-volatile adducts on the instrument.[11] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Maintains the volatile buffer system in the organic phase. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation.[12] |

| Polarity | Positive and Negative Mode Switching | Analysis in both modes is recommended to determine the most sensitive and stable ionization pathway. |

| Scan Range | m/z 100 - 400 | This range will comfortably encompass the expected parent ions. |

Expected Mass Spectral Data

The molecular weight of 2-Amino-5-chloro-3-iodobenzoic acid is 297.48 g/mol . The presence of chlorine results in a characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of ~3:1).

Predicted m/z Values

| Ionization Mode | Predicted Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Observation |

| Negative (ESI-) | [M-H]⁻ | 295.91 | 297.91 | Deprotonation of the carboxylic acid is highly favorable. This is expected to be the most intense ion. |

| Positive (ESI+) | [M+H]⁺ | 297.92 | 299.92 | Protonation of the amino group is the most likely event. |

Trustworthiness of Data: High-resolution mass spectrometry (HRMS), using instruments like a Time-of-Flight (TOF) or Orbitrap analyzer, would provide a highly accurate mass measurement (typically <5 ppm error). This allows for the calculation of the elemental formula, providing an extremely high degree of confidence in the compound's identity and empirical formula.[13][14]

Conclusion

The analytical characterization of 2-Amino-5-chloro-3-iodobenzoic acid requires a synergistic application of modern analytical techniques. NMR spectroscopy provides the definitive structural proof, HPLC offers a robust method for purity determination and quantitation, and LC-MS delivers unambiguous confirmation of its molecular weight. The protocols and interpretive guidance provided in this document establish a comprehensive framework for the rigorous quality assessment of this important pharmaceutical intermediate, ensuring its suitability for downstream applications in drug development and manufacturing.

References

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

-

Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]

-

The Metabolomics Innovation Centre. (n.d.). Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. Retrieved from [Link]

-

De Pauw, E., et al. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ChemRxiv. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Retrieved from [Link]

Sources

- 1. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. "Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole De" by Shaima Ibraheem Chyad AL-Khazraji, Wafa Mohammad Sadik et al. [bsj.uobaghdad.edu.iq]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. agilent.com [agilent.com]

- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 11. tmiclinode.com [tmiclinode.com]

- 12. 2-Amino-5-chloro-3-methylbenzoic acid 97 20776-67-4 [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

Technical Guide: Physicochemical Characterization of 2-Amino-5-chloro-3-iodobenzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Amino-5-chloro-3-iodobenzoic acid (CAS: 64724-23-8), a critical intermediate in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.

The compound is characterized by a high melting point (246–247 °C ), indicative of its robust crystal lattice stabilized by intermolecular hydrogen bonding and halogen interactions. Unlike simple organic solvents, this compound does not exhibit a stable boiling point at atmospheric pressure, undergoing thermal decomposition prior to phase transition. This guide details the thermodynamic profile, synthesis-purification correlations, and safety protocols required for high-integrity research and development.

Physicochemical Profile

The thermal properties of 2-Amino-5-chloro-3-iodobenzoic acid are dominated by the interplay between the zwitterionic potential of the anthranilic acid core and the steric/electronic effects of the halogen substituents.

Table 1: Core Technical Specifications

| Property | Specification | Source/Note |

| IUPAC Name | 2-Amino-5-chloro-3-iodobenzoic acid | Standard Nomenclature |

| CAS Registry Number | 64724-23-8 | Verified Identifier |

| Molecular Formula | C₇H₅ClINO₂ | |

| Molecular Weight | 297.48 g/mol | |

| Melting Point (Experimental) | 246 – 247 °C | Solid-state transition [1][2] |

| Boiling Point (Predicted) | 390.6 ± 42.0 °C | Theoretical (760 mmHg) [1] |

| Boiling Point (Experimental) | N/A (Decomposes) | Degradation occurs >250 °C |

| Density (Predicted) | 2.15 ± 0.1 g/cm³ | High density due to Iodine |

| pKa (Acid) | ~2.5 – 3.0 | Carboxylic acid proton |

| pKa (Base) | ~1.0 – 1.5 | Aniline nitrogen (weakly basic) |

| Appearance | Off-white to pale yellow solid | Crystalline powder |

Thermal Analysis & Stability

Melting Point: The Critical Purity Indicator

The experimental melting point of 246–247 °C serves as the primary metric for assessing purity during process development.

-

Lattice Energy: The high melting point relative to benzoic acid (122 °C) is attributed to the "halogen bond" capability of the iodine atom and the hydrogen-bonding network between the amino group (-NH₂) and the carboxylic acid (-COOH).

-

Depression Phenomena: Impurities such as 2-amino-5-chlorobenzoic acid (starting material) or 2-amino-3,5-dichloro-benzoic acid (chlorination byproduct) will significantly depress the melting point range to <240 °C and broaden the transition window (>2 °C range).

-

Protocol: For accurate determination, use a capillary melting point apparatus with a ramp rate of 1–2 °C/min starting from 230 °C. Rapid heating may cause premature charring/decomposition, obscuring the true melt.

Boiling Point: Theoretical vs. Practical

At atmospheric pressure, 2-Amino-5-chloro-3-iodobenzoic acid does not boil .

-

Decomposition: The compound undergoes decarboxylation and dehalogenation at temperatures exceeding 250–260 °C.

-

Vacuum Distillation: Distillation is generally not feasible for purification. Sublimation under high vacuum (<0.1 mmHg) may be possible but is rarely practiced due to the risk of iodine liberation.

-

Predicted Value: The calculated boiling point of ~390 °C represents a theoretical extrapolation of the vapor pressure curve, assuming the molecule remains intact.

Synthesis & Purification Logic

The thermal properties directly dictate the purification strategy. Since distillation is impossible, purification relies on the solubility differential (crystallization) and acid-base manipulation.

Synthesis Pathway

The standard synthesis involves the electrophilic iodination of 2-amino-5-chlorobenzoic acid. The amino group directs the incoming iodine to the ortho position (C3), as the para position (C5) is blocked by chlorine.

Figure 1: Synthetic pathway for 2-Amino-5-chloro-3-iodobenzoic acid via electrophilic iodination.

Purification Workflow

The high melting point allows for aggressive recrystallization from high-boiling solvents (e.g., Ethanol, Acetic Acid) or reprecipitation via acid-base swing.

Figure 2: Acid-base purification workflow leveraging the amphoteric nature of the amino-benzoic acid moiety.

Handling & Safety Protocols

Given the iodine content and thermal instability at high temperatures, specific handling precautions are required.

-

Thermal Hazard: Do not heat above 250 °C. Decomposition may release toxic Hydrogen Iodide (HI) , Hydrogen Chloride (HCl) , and Nitrogen Oxides (NOx) gases.

-

Light Sensitivity: Iodinated aromatic compounds are often light-sensitive. Store in amber vials to prevent photo-deiodination, which would lower the melting point and darken the solid.

-

Storage: Keep in a cool, dry place (Room Temperature or 2–8 °C recommended for long-term stability). Ensure the container is tightly sealed to prevent oxidation of the amino group.

References

-

PubChem. (2025). Compound Summary: 2-Amino-5-chloro-3-iodobenzoic acid.[1][2] National Library of Medicine. Retrieved from [Link]

Sources

Technical Procurement Guide: 2-Amino-5-chloro-3-iodobenzoic Acid

CAS: 64724-23-8 Formula: C₇H₅ClINO₂ Molecular Weight: 297.48 g/mol [1][2]

Executive Summary

This guide details the sourcing, technical validation, and handling of 2-Amino-5-chloro-3-iodobenzoic acid , a critical halogenated anthranilic acid derivative. Primarily utilized as a scaffold in the synthesis of quinazoline-based kinase inhibitors and other heterocyclic pharmaceutical intermediates, this compound presents specific procurement challenges due to the lability of the carbon-iodine bond and the potential for regioisomeric impurities during synthesis.

This document is designed for medicinal chemists and procurement managers requiring high-purity material for SAR (Structure-Activity Relationship) studies or scale-up.

Chemical Profile & Critical Specifications[3]

Before engaging suppliers, it is imperative to understand the structural vulnerabilities of the molecule. The presence of both chlorine and iodine on the anthranilic acid core creates a unique electronic environment but also introduces specific stability issues.

| Property | Specification | Technical Note |

| Appearance | Yellow to brownish powder | Darkening indicates iodine liberation (decomposition). |

| Purity (HPLC) | ≥ 97.0% | Critical to avoid side-reactions in metal-catalyzed couplings. |

| Identity (NMR) | Consistent with structure | Must confirm 1,2,3,5-substitution pattern to rule out isomers. |

| Melting Point | ~219–221 °C (dec.) | Decomposition upon melting is characteristic of aryl iodides. |

| Solubility | DMSO, Methanol | Poor solubility in non-polar solvents; zwitterionic nature. |

Structural Analysis for QC

The molecule features two aromatic protons in a meta relationship (H-4 and H-6).

-

H-4: Located between I and Cl. Expected to be more deshielded.

-

H-6: Located between Cl and COOH.

-

Coupling: Expect a small meta-coupling constant (

). This is the primary NMR signature to distinguish it from the 2-amino-3-chloro-5-iodo isomer, which would show similar splitting but different chemical shifts.

Sourcing Landscape & Vendor Tiers

The market for CAS 64724-23-8 is segmented into high-cost catalog suppliers and specialized building-block manufacturers.

Tier 1: Validated Catalog Suppliers (Low Risk, High Cost)

Use these for milligram-scale needs (1g – 5g) where immediate purity guarantee is required.

-

Sigma-Aldrich (Merck): Often re-packages from primary manufacturers. High reliability but highest unit cost.

-

Fisher Scientific / Thermo Fisher: Acts as a distributor for brands like Alfa Aesar or Acros.

-

Apollo Scientific: Strong presence in the UK/EU; reliable for halo-benzoic acids.

Tier 2: Building Block Specialists (Optimal for Research)

These vendors synthesize or source directly from origin labs. Best for 10g – 100g scale.

-

AChemBlock: Specializes in novel building blocks; often has stock in the US.

-

Combi-Blocks: Known for high transparency in stock levels and QC data.

-

Enamine: Excellent for analogues, though lead times can vary if stock is in Kyiv.

Tier 3: Bulk/Custom Synthesis (Scale-up)

For kg-scale, direct engagement with manufacturers in China (e.g., Changzhou Ansciep) or India is necessary. Warning: This requires a strict internal QC protocol (see Section 5) as regioisomeric purity can vary by batch.

Technical Evaluation: The "Why" Behind the Protocol

The Regioisomer Trap

The synthesis of CAS 64724-23-8 typically involves the iodination of 2-amino-5-chlorobenzoic acid. If the directing effects are not strictly controlled, the iodine may attack the 5-position (displacing chlorine, unlikely) or the starting material might contain the 3-chloro isomer.

-

Target: 3-Iodo-5-chloro

-

Impurity: 3-Chloro-5-iodo (Isomeric impurity)

If your research involves Suzuki-Miyaura coupling at the iodine site, the presence of the wrong isomer will lead to a "dead" catalyst cycle or incorrect product, effectively ruining the library synthesis.

Iodine Lability

Aryl iodides are sensitive to photolysis. Sourcing material that has been stored in clear glass or exposed to light during shipping will result in partial de-iodination, yielding 2-amino-5-chlorobenzoic acid. This impurity is often invisible in standard LCMS (due to similar ionization) unless specifically looked for.

Quality Control & Validation Protocol

Do not rely solely on the vendor's COA (Certificate of Analysis). Implement this self-validating workflow upon receipt.

Step 1: Visual Inspection

-

Pass: Pale yellow powder.[3]

-

Fail: Dark brown/purple crust (indicates free iodine).

Step 2: 1H-NMR Validation (DMSO-d6)

Run a standard proton NMR. Focus on the aromatic region (7.0 – 8.5 ppm).

-

Identify the broad singlet for

(usually 6.0–7.0 ppm, exchangeable). -

Locate the two aromatic doublets.

-

Calculation: Verify the coupling constant (

).-

If

(Ortho coupling): REJECT . You have a 3,4- or 4,5-substituted impurity. -

If

(Meta coupling): PASS . Consistent with 3,5-substitution.

-

Step 3: LCMS Halogen Pattern Analysis

Use the mass spectrum to confirm the halogen content.

-

Chlorine (³⁵Cl/³⁷Cl): Look for the characteristic 3:1 isotopic ratio.

-

Iodine (¹²⁷I): Monoisotopic.

-

M+H Peak: 297.9 (³⁵Cl) and 299.9 (³⁷Cl).

-

Validation: If you see a mass of ~171 (M+H), the sample has de-iodinated.

Workflow Diagram

The following diagram outlines the decision logic for accepting a new batch.

Figure 1: Incoming Quality Control (IQC) workflow for halogenated benzoic acids.

Handling and Storage Procedures

To maintain the integrity of the carbon-iodine bond:

-

Light Protection: Store strictly in amber vials. Wrap bulk containers in aluminum foil.

-

Temperature: Store at 2–8°C (Refrigerator). While stable at room temperature for short periods, cold storage retards the rate of de-iodination.

-

Atmosphere: Hygroscopic potential is low, but storing under Argon/Nitrogen is recommended for long-term (>6 months) archiving to prevent oxidation of the aniline amine.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12800003, 2-Amino-5-chloro-3-iodobenzoic acid. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-Amino-5-chloro-3-iodobenzoic acid in Medicinal Chemistry

Introduction: The Strategic Value of Polysubstituted Anthranilic Acids

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile chemical scaffolds that offer precise vectors for structural elaboration. Substituted anthranilic acids (2-aminobenzoic acids) represent one such privileged class of building blocks, frequently appearing in the core structures of numerous clinically relevant agents.[1][2] Their inherent functionalities—a nucleophilic amine and a carboxylic acid—provide convenient handles for a variety of chemical transformations, most notably amide bond formation and the construction of heterocyclic ring systems.

This document focuses on a particularly valuable, yet underexplored, member of this family: 2-Amino-5-chloro-3-iodobenzoic acid . The unique substitution pattern of this molecule presents a trifecta of opportunities for medicinal chemists. The chlorine atom at the 5-position and the iodine at the 3-position offer distinct and orthogonal sites for metal-catalyzed cross-coupling reactions, allowing for the sequential and controlled introduction of diverse aryl, heteroaryl, or alkyl groups. The iodine, being more reactive, is typically targeted first in such transformations. This differential reactivity is a cornerstone of its utility in building molecular complexity. The foundational 2-amino and carboxylic acid moieties provide the means for peptide-like elaborations or for serving as a rigid scaffold to orient pharmacophoric elements in three-dimensional space.

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of 2-Amino-5-chloro-3-iodobenzoic acid in medicinal chemistry workflows, with a particular emphasis on its use in the synthesis of kinase inhibitors and other complex molecular architectures.

Synthesis and Characterization

A robust and scalable synthesis of 2-Amino-5-chloro-3-iodobenzoic acid is paramount for its widespread application. While a direct, one-pot synthesis from simple precursors is challenging, a multi-step approach starting from commercially available 2-amino-5-chlorobenzoic acid offers a reliable route. The following protocol is adapted from established methodologies for the synthesis of related polysubstituted halo-anthranilic acids.[3][4]

Proposed Synthetic Pathway

The synthetic strategy involves an initial nitration of the starting material, followed by a Sandmeyer-type reaction to introduce the iodine atom, and a final reduction of the nitro group to yield the desired product.

Caption: Proposed synthetic route to 2-Amino-5-chloro-3-iodobenzoic acid.

Experimental Protocol: A Representative Synthesis

Step 1: Nitration of 2-Amino-5-chlorobenzoic acid

-

To a stirred solution of concentrated sulfuric acid at 0°C, slowly add 2-amino-5-chlorobenzoic acid in portions, ensuring the temperature remains below 10°C.

-

Once the addition is complete, add a solution of nitric acid in sulfuric acid dropwise, maintaining the low temperature.

-

After the addition, allow the reaction to stir at 0-5°C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-amino-5-chloro-3-nitrobenzoic acid.

Step 2: Iodination via Sandmeyer Reaction

-

Suspend 2-amino-5-chloro-3-nitrobenzoic acid in a mixture of hydrochloric acid and water and cool to 0-5°C.

-

Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Collect the precipitate by filtration, wash with sodium thiosulfate solution to remove excess iodine, followed by water.

-

Dry the solid to obtain 5-chloro-3-iodo-2-nitrobenzoic acid.

Step 3: Reduction of the Nitro Group

-

To a solution of 5-chloro-3-iodo-2-nitrobenzoic acid in ethanol and water, add a reducing agent such as iron powder and ammonium chloride, or tin(II) chloride.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through celite to remove the metal salts.

-

Concentrate the filtrate under reduced pressure.

-

Adjust the pH of the aqueous residue to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to afford 2-Amino-5-chloro-3-iodobenzoic acid.

Characterization Data

| Property | Expected Value |

| Molecular Formula | C₇H₅ClINO₂ |

| Molecular Weight | 313.48 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Expect distinct aromatic protons, with chemical shifts influenced by the substituents. The amino and carboxylic acid protons will also be observable. |

| ¹³C NMR | Expect 7 distinct carbon signals, with the carbons attached to iodine and chlorine showing characteristic shifts. |

| Mass Spectrometry | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight. |

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The anthranilic acid scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1][2] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminobenzamide substructure can form key hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for many type I and type II inhibitors.

The strategic placement of substituents on the anthranilic acid ring allows for the fine-tuning of potency and selectivity. 2-Amino-5-chloro-3-iodobenzoic acid is an excellent starting point for generating a library of kinase inhibitors through the functionalization of the iodo and chloro positions.

Caption: Strategic use of the title compound to generate kinase inhibitor libraries.

Application Protocols

The following protocols are representative methods for the two most critical transformations of 2-Amino-5-chloro-3-iodobenzoic acid: Suzuki-Miyaura cross-coupling at the iodo position and amide bond formation at the carboxylic acid.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The higher reactivity of the C-I bond compared to the C-Cl bond allows for selective coupling at the 3-position.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Procedure:

-

To a reaction vessel, add 2-Amino-5-chloro-3-iodobenzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL).

-

Stir the reaction mixture at 90°C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the 2-amino-3-aryl-5-chlorobenzoic acid.

Representative Data (Hypothetical):

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Amino-5-chloro-3-phenylbenzoic acid | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-Amino-5-chloro-3-(4-methoxyphenyl)benzoic acid | 82 |

| 3 | 3-Pyridylboronic acid | 2-Amino-5-chloro-3-(pyridin-3-yl)benzoic acid | 75 |

| 4 | 1-Naphthylboronic acid | 2-Amino-5-chloro-3-(naphthalen-1-yl)benzoic acid | 78 |

Note: Yields are illustrative and will vary depending on the specific substrate and reaction conditions.

Protocol 2: Amide Bond Formation

Standard peptide coupling reagents can be employed to form amides from the carboxylic acid functionality. This transformation is fundamental for attaching various side chains or for linking the scaffold to other pharmacophoric elements.

Caption: General workflow for amide bond formation.

Detailed Procedure:

-

Dissolve 2-Amino-5-chloro-3-iodobenzoic acid (1.0 mmol) in an anhydrous solvent such as N,N-dimethylformamide (DMF).

-

Add the desired amine (1.1 mmol), followed by a coupling reagent such as HATU (1.2 mmol).

-

Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (2.0 mmol).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Representative Data (Hypothetical):

| Entry | Amine | Product | Yield (%) |

| 1 | Benzylamine | N-Benzyl-2-amino-5-chloro-3-iodobenzamide | 90 |

| 2 | Aniline | 2-Amino-5-chloro-3-iodo-N-phenylbenzamide | 88 |

| 3 | Morpholine | (2-Amino-5-chloro-3-iodophenyl)(morpholino)methanone | 95 |

| 4 | Glycine methyl ester | Methyl 2-(2-amino-5-chloro-3-iodobenzamido)acetate | 85 |

Note: Yields are illustrative and will vary depending on the specific amine and reaction conditions.

Conclusion and Future Outlook

2-Amino-5-chloro-3-iodobenzoic acid is a highly functionalized and strategically valuable building block for medicinal chemistry. Its distinct reactive sites allow for controlled and sequential diversification, making it an ideal scaffold for the construction of complex molecular architectures. The protocols outlined in these application notes provide a solid foundation for researchers to incorporate this versatile molecule into their drug discovery programs. The potential to generate large libraries of compounds, particularly targeting the kinome, underscores the importance of this and related polysubstituted anthranilic acids in the ongoing quest for novel therapeutics. Further exploration of other cross-coupling methodologies at the chloro- position, as well as the use of the amino group as a handle for further heterocycle synthesis, will undoubtedly expand the utility of this powerful chemical tool.

References

- Google Patents. (n.d.). Preparation method of 2-chloro-5-iodobenzoic acid.

- Google Patents. (n.d.). A synthetic method of 2-chloro-5-iodobenzoic acid.

- Google Patents. (n.d.). Preparation method of 2-chloro-5-iodobenzoic acid.

-

Patsnap. (n.d.). A kind of synthetic method of 2-chloro-5-iodobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]

-

Korea University Pure. (n.d.). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]

-

PubMed. (n.d.). The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]

-

PubMed. (n.d.). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... Retrieved from [Link]

-

RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

National Institutes of Health. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

-

PubMed. (n.d.). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

-

MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]

-

PubMed. (n.d.). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Retrieved from [Link]

Sources

- 1. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.korea.ac.kr [pure.korea.ac.kr]

Application Notes & Protocols: Strategic Synthesis of Substituted Indole-4-carboxylic Acids from 2-Amino-5-chloro-3-iodobenzoic Acid

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2][3] This application note provides a comprehensive guide for the synthesis of 6-chloro-indole-4-carboxylic acid derivatives, utilizing the strategically substituted starting material, 2-amino-5-chloro-3-iodobenzoic acid. We present a robust, two-step synthetic sequence involving a highly selective Sonogashira cross-coupling reaction followed by a palladium-catalyzed intramolecular cyclization. This guide is tailored for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also in-depth explanations of the underlying reaction mechanisms and strategic considerations.

Introduction: The Significance of the Indole Scaffold

Indole derivatives are of immense interest in drug discovery due to their wide range of pharmacological activities, including anti-inflammatory, anti-microbial, anti-viral, and anti-cancer properties.[1][2] The specific substitution pattern on the indole ring is critical for modulating biological activity. The presence of a chlorine atom can enhance membrane permeability and metabolic stability, while a carboxylic acid group provides a handle for further derivatization or can act as a key pharmacophoric feature.[4]

Our starting material, 2-amino-5-chloro-3-iodobenzoic acid, is a versatile building block. The presence of three distinct functional groups—an amine, a carboxylic acid, and two different halogens—allows for highly regioselective transformations. The significant difference in reactivity between the C-I and C-Cl bonds under palladium catalysis is the linchpin of our synthetic strategy, enabling selective functionalization at the 3-position.

Synthetic Strategy and Mechanistic Rationale

The overall synthetic strategy is a two-step process:

-

Palladium-Catalyzed Sonogashira Coupling: Introduction of an alkyne moiety at the C-3 position via a cross-coupling reaction with a terminal alkyne. This reaction proceeds selectively at the more reactive carbon-iodine bond.

-

Palladium-Catalyzed Intramolecular Cyclization: Formation of the indole ring via an intramolecular reaction between the amino group and the newly introduced alkyne.

This approach is highly convergent and allows for the introduction of diversity at the 2-position of the indole ring, depending on the choice of the alkyne coupling partner.

Step 1: Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[5] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Mechanism: The catalytic cycle begins with the oxidative addition of the aryl iodide to the Pd(0) species, forming a Pd(II) intermediate. Concurrently, the copper(I) acetylide is formed from the terminal alkyne, copper(I) iodide, and the base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired 2-amino-3-alkynyl-5-chlorobenzoic acid and regenerates the Pd(0) catalyst.

Logical Flow of the Sonogashira Coupling

Caption: Workflow for the Sonogashira coupling step.

Step 2: Intramolecular Cyclization (Larock-type Annulation)

The formation of the indole ring is achieved through a palladium-catalyzed intramolecular cyclization of the 2-amino-3-alkynylbenzoic acid intermediate. This transformation is analogous to the Larock indole synthesis, which involves the reaction of an o-haloaniline with an alkyne.[6][7]

Mechanism: The reaction is initiated by the coordination of the palladium catalyst to the alkyne. The intramolecular nucleophilic attack of the aniline nitrogen onto the activated alkyne forms a vinyl-palladium intermediate. Subsequent reductive elimination or protonolysis leads to the formation of the indole ring and regeneration of the catalyst.[8][9]

Catalytic Cycle for Indole Formation

Caption: Generalized catalytic cycle for indole synthesis.

Detailed Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Synthesis of 2-Amino-5-chloro-3-(phenylethynyl)benzoic acid

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2-Amino-5-chloro-3-iodobenzoic acid | 313.45 | 3.13 g | 10.0 |

| Phenylacetylene | 102.14 | 1.23 g (1.35 mL) | 12.0 |

| Pd(PPh₃)₂Cl₂ | 701.90 | 140 mg | 0.20 |

| Copper(I) iodide (CuI) | 190.45 | 76 mg | 0.40 |

| Triethylamine (Et₃N) | 101.19 | 4.2 mL | 30.0 |

| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-chloro-3-iodobenzoic acid (3.13 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.20 mmol), and CuI (76 mg, 0.40 mmol).

-

Evacuate and backfill the flask with nitrogen gas three times.

-

Add anhydrous THF (50 mL) and triethylamine (4.2 mL, 30.0 mmol) via syringe.

-

Add phenylacetylene (1.35 mL, 12.0 mmol) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC (thin-layer chromatography).

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with 1 M HCl (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to afford the desired product as a solid.

Protocol 2: Synthesis of 6-Chloro-2-phenyl-1H-indole-4-carboxylic acid

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2-Amino-5-chloro-3-(phenylethynyl)benzoic acid | 287.72 | 2.88 g | 10.0 |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 112 mg | 0.50 |

| Triphenylphosphine (PPh₃) | 262.29 | 262 mg | 1.0 |

| Potassium carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |

| N,N-Dimethylformamide (DMF), anhydrous | - | 50 mL | - |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-chloro-3-(phenylethynyl)benzoic acid (2.88 g, 10.0 mmol), Pd(OAc)₂ (112 mg, 0.50 mmol), PPh₃ (262 mg, 1.0 mmol), and K₂CO₃ (2.76 g, 20.0 mmol).

-

Evacuate and backfill the flask with nitrogen gas three times.

-

Add anhydrous DMF (50 mL) via syringe.

-

Heat the reaction mixture to 120 °C and stir for 8 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Acidify the aqueous mixture to pH 2-3 with 2 M HCl.

-

Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol/water to obtain the pure 6-chloro-2-phenyl-1H-indole-4-carboxylic acid.

Discussion and Conclusion

The presented protocols provide a reliable and efficient pathway for the synthesis of 6-chloro-indole-4-carboxylic acid derivatives from 2-amino-5-chloro-3-iodobenzoic acid. The choice of palladium catalysts and reaction conditions is crucial for the success of both the Sonogashira coupling and the subsequent cyclization. The use of a phosphine ligand such as PPh₃ in the cyclization step can help stabilize the palladium catalyst and improve yields.[10]

The versatility of this method lies in the ability to vary the terminal alkyne in the Sonogashira coupling step, allowing for the synthesis of a library of 2-substituted indole derivatives. These compounds can serve as valuable intermediates for the development of novel therapeutic agents. The protocols are scalable and utilize commercially available reagents, making them amenable to both academic research and industrial drug development settings.

References

-

Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Korea University Pure. Available at: [Link]

-

Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ResearchGate. Available at: [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. Available at: [Link]

-

Synthesis of Indole Derivatives from 2-Alkynylanilines by Means of Gold Catalysis. ResearchGate. Available at: [Link]

-

Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link]

-

Larock indole synthesis. Wikipedia. Available at: [Link]

-

Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[11][12]-Aryl Shift. Organic Chemistry Portal. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate. Available at: [Link]

- Novel process for the synthesis of indoline derivatives. Google Patents.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

-

Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society. Available at: [Link]

-

A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PubMed Central. Available at: [Link]

-

Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. ResearchGate. Available at: [Link]

-

Electrochemical Cyclization of 2-Alkynyl- anilines to Indole Derivatives. Chembark. Available at: [Link]

-

SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. Organic Syntheses. Available at: [Link]

-

Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Organic Chemistry Portal. Available at: [Link]

-

A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. ACS Publications. Available at: [Link]

-

Indole synthesis. Organic Chemistry Portal. Available at: [Link]

-